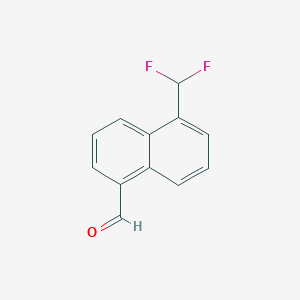
1-Aminonaphthalene-8-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminonaphthalene-8-carbonyl chloride is an organic compound with the molecular formula C11H8ClNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-8-carbonyl chloride can be synthesized through the reaction of 1-aminonaphthalene with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows: [ \text{1-Aminonaphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes the use of larger reaction vessels, continuous flow reactors, and stringent safety measures due to the hazardous nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminonaphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-aminonaphthalene-8-aldehyde or 1-aminonaphthalene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the amino group to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions
Aldehydes, Alcohols: Formed through reduction reactions
Nitro Compounds: Formed through oxidation reactions
Applications De Recherche Scientifique
1-Aminonaphthalene-8-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-aminonaphthalene-8-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-Aminonaphthalene-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position.
2-Aminonaphthalene-8-carbonyl chloride: Similar structure but with the amino group at a different position.
1-Naphthylamine: Lacks the carbonyl chloride group but shares the naphthalene backbone.
Uniqueness: 1-Aminonaphthalene-8-carbonyl chloride is unique due to the specific positioning of the amino and carbonyl chloride groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives that can be synthesized from it. The compound’s dual functional groups make it versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H8ClNO |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
8-aminonaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H,13H2 |
Clé InChI |
HZOAHCBBNQMYMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


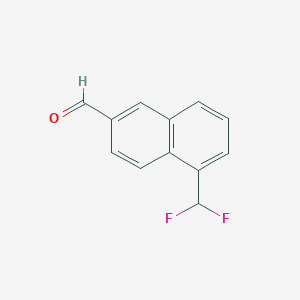

![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
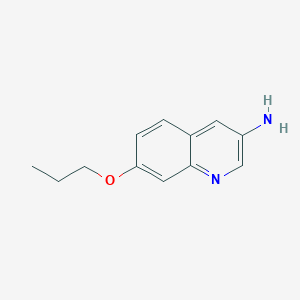
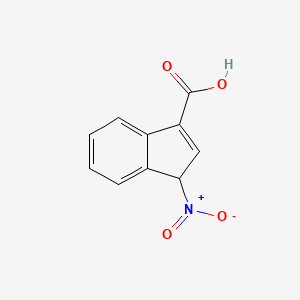
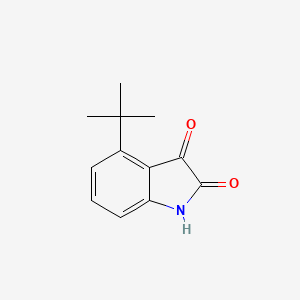

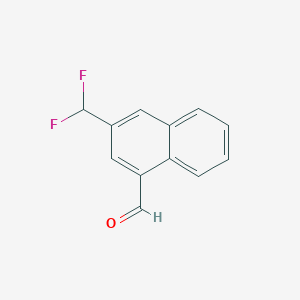


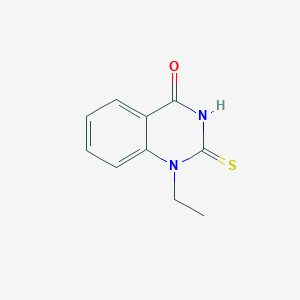
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
